molecular formula C8H13N3O B2858375 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine CAS No. 1182793-92-5

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2858375
CAS No.: 1182793-92-5
M. Wt: 167.212
InChI Key: FHQGSEBZDFRYSB-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a pyrazole ring substituted with an oxolan-2-ylmethyl group at the 1-position and an amine group at the 3-position.

Scientific Research Applications

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that it could interact with biological systems through its pyrazole and oxolane moieties, but this would depend on the specific context .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. Given its unique structure, it could be of interest in various fields such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .

Preparation Methods

The synthesis of 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

Chemical Reactions Analysis

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms at specific positions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.

Comparison with Similar Compounds

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQGSEBZDFRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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